molecular formula C22H12ClFN2O3 B11137254 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137254
M. Wt: 406.8 g/mol
InChI Key: MCTKBAZTJZCDAX-UHFFFAOYSA-N
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Description

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-pyrrole-3,9-dione
  • 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-indole-3,9-dione

Uniqueness

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C22H12ClFN2O3

Molecular Weight

406.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClFN2O3/c23-12-9-10-17(25-11-12)26-19(13-5-1-3-7-15(13)24)18-20(27)14-6-2-4-8-16(14)29-21(18)22(26)28/h1-11,19H

InChI Key

MCTKBAZTJZCDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)F

Origin of Product

United States

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